molecular formula C20H18Cl2O2 B14527370 Methyl 3,4-bis(4-chlorophenyl)cyclohex-3-ene-1-carboxylate CAS No. 62544-06-3

Methyl 3,4-bis(4-chlorophenyl)cyclohex-3-ene-1-carboxylate

Cat. No.: B14527370
CAS No.: 62544-06-3
M. Wt: 361.3 g/mol
InChI Key: PSMBHZFSTXIDOL-UHFFFAOYSA-N
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Description

Methyl 3,4-bis(4-chlorophenyl)cyclohex-3-ene-1-carboxylate is an organic compound characterized by a cyclohexene ring substituted with two 4-chlorophenyl groups and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-bis(4-chlorophenyl)cyclohex-3-ene-1-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with cyclohexanone in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then subjected to a Michael addition reaction with methyl acrylate under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-bis(4-chlorophenyl)cyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond in the cyclohexene ring to a single bond.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted cyclohexenes, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3,4-bis(4-chlorophenyl)cyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Research explores its potential as a pharmacophore for developing new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3,4-bis(4-chlorophenyl)cyclohex-3-ene-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can affect various biochemical pathways, leading to desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Similar Compounds

    Methyl cyclohex-3-ene-1-carboxylate: Similar in structure but lacks the chlorophenyl groups.

    4-(4-Hydroxy-4-methylpentyl)-3-cyclohexene-1-carboxaldehyde: Shares the cyclohexene ring but has different substituents.

    4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene: Contains phenyl groups but differs in the position and type of substituents.

Uniqueness

Methyl 3,4-bis(4-chlorophenyl)cyclohex-3-ene-1-carboxylate is unique due to the presence of two 4-chlorophenyl groups, which impart distinct chemical and physical properties

Properties

CAS No.

62544-06-3

Molecular Formula

C20H18Cl2O2

Molecular Weight

361.3 g/mol

IUPAC Name

methyl 3,4-bis(4-chlorophenyl)cyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C20H18Cl2O2/c1-24-20(23)15-6-11-18(13-2-7-16(21)8-3-13)19(12-15)14-4-9-17(22)10-5-14/h2-5,7-10,15H,6,11-12H2,1H3

InChI Key

PSMBHZFSTXIDOL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(=C(C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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